Netivudine

Description

This compound is a small molecule drug with a maximum clinical trial phase of III.

potent inhibitor of VZV

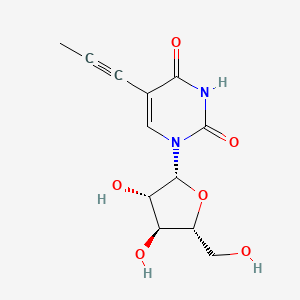

Structure

2D Structure

3D Structure

Properties

CAS No. |

84558-93-0 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1 |

InChI Key |

QLOCVMVCRJOTTM-SDNRWEOFSA-N |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Appearance |

Solid powder |

Other CAS No. |

84558-93-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil 5-propynyl-1-(beta-arabinofuranosyl)uracil 5-propynyl-araU 5-propynylarabinofuranosyluracil 882C 882C87 netivudine PYaraU |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Netivudine Against Varicella-Zoster Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netivudine (882C87) is a potent and selective nucleoside analogue with significant inhibitory activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide delineates the core mechanism of action of this compound, focusing on its selective activation by the viral thymidine kinase and subsequent inhibition of the viral DNA polymerase. This document provides a detailed overview of the enzymatic interactions, a summary of its antiviral potency in comparison to other agents, comprehensive descriptions of key experimental methodologies, and visual representations of the underlying pathways and workflows to facilitate a deeper understanding for research and development professionals in the field of antiviral drug discovery.

Introduction

Varicella-Zoster Virus (VZV), a member of the Herpesviridae family, establishes lifelong latency in the dorsal root ganglia after primary infection (chickenpox) and can reactivate later in life to cause herpes zoster (shingles), often accompanied by debilitating postherpetic neuralgia. The development of effective and selective antiviral agents is crucial for the management of VZV infections, particularly in immunocompromised individuals. This compound, a nucleoside analogue, has demonstrated potent anti-VZV activity in vitro.[1] Its mechanism of action hinges on the exploitation of a key viral enzyme, the VZV thymidine kinase (TK), which confers a high degree of selectivity for infected cells, thereby minimizing toxicity to uninfected host cells.

Mechanism of Action

The antiviral activity of this compound against VZV is a multi-step process that ultimately leads to the termination of viral DNA replication. This process can be broken down into three key stages: selective phosphorylation, competitive inhibition of viral DNA polymerase, and a lack of significant interaction with host cell enzymes.

Selective Phosphorylation by VZV Thymidine Kinase

This compound in its prodrug form is inactive. To exert its antiviral effect, it must be intracellularly converted to its active triphosphate form. The initial and rate-limiting step in this activation cascade is the monophosphorylation of this compound. This reaction is preferentially catalyzed by the VZV-encoded thymidine kinase (VZV TK).[2][3] VZV TK has a broader substrate specificity compared to its cellular counterparts, allowing it to efficiently recognize and phosphorylate this compound.[4] In contrast, host cellular thymidine kinases have a much lower affinity for this compound, leading to minimal activation in uninfected cells. This selective phosphorylation is the primary determinant of this compound's high selectivity index.

Once monophosphorylated, cellular kinases further convert this compound monophosphate to its diphosphate and subsequently to its active triphosphate form, this compound triphosphate.

Inhibition of VZV DNA Polymerase

This compound triphosphate acts as a competitive inhibitor of the VZV DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[5] The structural similarity between this compound triphosphate and dTTP allows it to bind to the active site of the viral DNA polymerase. Incorporation of this compound monophosphate into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This abrupt halt in DNA elongation effectively stops viral replication.

Cellular Metabolism and Toxicity

The selectivity of this compound is further enhanced by its minimal interaction with host cellular DNA polymerases. This ensures that host cell DNA replication is largely unaffected, contributing to the low cytotoxicity of the compound. The main metabolite of this compound is 5-propynyluracil (5-PU).[1]

Quantitative Data

While specific IC50 and Ki values for this compound were not available in the searched literature, comparative studies demonstrate its high potency relative to other anti-VZV agents. The tables below summarize the available data for this compound and other relevant compounds.

Table 1: In Vitro Anti-VZV Activity of Various Nucleoside Analogues

| Compound | VZV Strain(s) | Cell Type | Assay Type | EC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |

| This compound (882C87) | Clinical Isolates | Not Specified | Not Specified | Potent, but specific value not provided | >10,000 | [6][7] |

| Acyclovir | Clinical Isolates | Human Embryonic Lung | Plaque Inhibition | 3.38 ± 1.87 | 600 - 800 | [7][8] |

| Brivudine (BVDU) | Clinical Isolates | Human Embryonic Lung | Plaque Inhibition | 0.0098 ± 0.0040 | 20,000 | [7][8] |

| Sorivudine (BV-araU) | Clinical Isolates | Human Embryonic Lung | Plaque Inhibition | Not specified, but most potent | >1,000,000 | [7] |

| Penciclovir | Clinical Isolates | Human Embryonic Lung | Plaque Inhibition | 3.34 ± 1.20 | 600 - 800 | [7][8] |

Table 2: Inhibition of VZV DNA Polymerase by Nucleoside Triphosphates

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki (µM) | Reference(s) |

| This compound triphosphate | Not available | Not available | Not available | Not available | |

| Brivudine triphosphate (BVDUTP) | TK+ and TK- VZV strains | dTTP | Competitive | 0.55 | [5] |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of compounds like this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral activity of a compound by quantifying the reduction in viral plaque formation.

a. Materials:

-

Permissive cell line for VZV (e.g., human embryonic lung fibroblasts)

-

VZV stock

-

Test compound (this compound) at various concentrations

-

Cell culture medium and supplements

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

b. Protocol:

-

Seed permissive cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the VZV stock.

-

Infect the cell monolayers with a standardized amount of VZV for 1-2 hours.

-

Remove the viral inoculum and wash the cells.

-

Add the overlay medium containing various concentrations of the test compound.

-

Incubate the plates for several days until visible plaques are formed in the control wells (no compound).

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

VZV Thymidine Kinase Assay

This enzymatic assay measures the ability of the VZV thymidine kinase to phosphorylate a substrate, and the inhibition of this activity by a test compound.

a. Materials:

-

Source of VZV thymidine kinase (e.g., purified recombinant enzyme or lysate from VZV-infected cells)

-

Radiolabeled substrate (e.g., [³H]thymidine or a this compound analogue)

-

Test compound (this compound) at various concentrations

-

ATP (phosphate donor)

-

Reaction buffer

-

Method to separate phosphorylated from unphosphorylated substrate (e.g., ion-exchange chromatography or DEAE-cellulose paper)

-

Scintillation counter

b. Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and the VZV TK enzyme source.

-

Add the radiolabeled substrate and varying concentrations of the test compound.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by heating or adding a stop solution).

-

Separate the radiolabeled phosphorylated product from the unphosphorylated substrate.

-

Quantify the amount of radioactivity in the phosphorylated product using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) for the substrate and the inhibition constant (Ki) for the test compound by analyzing the reaction rates at different substrate and inhibitor concentrations.

VZV DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of the triphosphate form of a nucleoside analogue on the activity of VZV DNA polymerase.

a. Materials:

-

Source of VZV DNA polymerase (e.g., purified recombinant enzyme or nuclear extracts from VZV-infected cells)

-

Activated DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Radiolabeled deoxynucleoside triphosphate (dNTP) corresponding to the natural substrate (e.g., [³H]dTTP)

-

Other unlabeled dNTPs

-

Test compound in its triphosphate form (this compound triphosphate) at various concentrations

-

Reaction buffer

-

Method to precipitate and collect DNA (e.g., trichloroacetic acid precipitation and filtration)

-

Scintillation counter

b. Protocol:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and the VZV DNA polymerase enzyme source.

-

Add the radiolabeled dNTP, other unlabeled dNTPs, and varying concentrations of the test compound triphosphate.

-

Incubate the reaction at 37°C for a defined period to allow DNA synthesis.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on a filter and wash to remove unincorporated radiolabeled dNTPs.

-

Quantify the amount of radioactivity incorporated into the DNA using a scintillation counter.

-

Determine the 50% inhibitory concentration (IC50) of the compound triphosphate and the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.

Visualizations

Signaling Pathway

References

- 1. Multiple dose this compound, a potent anti-varicella zoster virus agent, in healthy elderly volunteers and patients with shingles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemotherapy of varicella-zoster virus by a novel class of highly specific anti-VZV bicyclic pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative activity of selected antiviral compounds against clinical isolates of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

To effectively guide the creation of in-depth technical content for researchers, scientists, and drug development professionals, it is crucial to understand the underlying intent behind their search queries. Based on an analysis of researcher behavior, keywords can be categorized into five key intents: Foundational Knowledge, Methodological Inquiry, Data & Evidence Seeking, Application & Innovation, and Problem-Solving & Troubleshooting. This framework allows for the targeted development of content that directly addresses the specific needs of this expert audience.

Foundational Knowledge

This intent reflects the need to understand the fundamental principles, definitions, and context of a scientific topic. Researchers with this intent are often at the early stages of a new project or are exploring a field adjacent to their own.

Keywords:

-

What is [biological process]

-

[Protein name] function

-

Mechanism of action of [drug class]

-

Introduction to [technology]

-

[Disease] pathophysiology

-

Define [scientific term]

-

History of [discovery]

-

[Signaling pathway] overview

Content Response: Content targeting this intent should provide comprehensive overviews, clear definitions, and well-established mechanisms. Visual aids that simplify complex concepts are highly effective.

Methodological Inquiry

This intent is characterized by a search for specific experimental procedures, protocols, or details on how to use a particular technology. The researcher is planning an experiment and needs actionable, detailed information.

Keywords:

-

[Technique] protocol

-

How to perform [assay]

-

[Equipment] standard operating procedure

-

Step-by-step guide for [experimental method]

-

[Cell line] culture conditions

-

Reagents for [staining method]

-

[Software] tutorial for data analysis

-

CRISPR-Cas9 experimental workflow

Content Response: This requires providing detailed, step-by-step protocols and experimental workflows. Clarity and precision are paramount.

Experimental Protocol: Western Blotting for Protein X Quantification

-

Protein Extraction: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations to 20µg per sample and add Laemmli buffer. Heat samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-Protein X antibody (1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.

Data & Evidence Seeking

Researchers with this intent are looking for quantitative data, experimental results, and evidence to support or refute a hypothesis. They need concrete numbers, statistical outcomes, and established findings.

Keywords:

-

[Drug name] clinical trial results

-

Efficacy of [treatment] in [disease model]

-

[Gene] expression levels in [tissue]

-

IC50 value of [compound]

-

[Protein] binding affinity data

-

Statistical analysis of [study type]

-

[Biomarker] validation data

-

Prevalence of [mutation] in [population]

Content Response: Presenting data in clear, easily comparable formats like tables is essential. Citing sources and providing context for the data is also critical.

Table 1: Comparative Efficacy of Compounds A and B in vitro

| Metric | Compound A | Compound B | Control (Vehicle) |

| IC50 (nM) | 15.2 ± 2.1 | 45.8 ± 5.3 | N/A |

| Cell Viability (%) at 50nM | 48.3 ± 4.5 | 75.1 ± 6.2 | 99.8 ± 0.5 |

| Apoptosis Rate (%) at 50nM | 62.7 ± 5.9 | 28.4 ± 3.1 | 3.2 ± 1.1 |

Application & Innovation

This intent involves seeking information on how to apply a known technology or finding to a new problem or context. It is about extending current knowledge and exploring novel applications.

Keywords:

-

Using CRISPR for [specific gene editing]

-

Application of [imaging technique] in [disease]

-

Repurposing [drug class] for [new indication]

-

Developing [type of] assay for [target]

-

High-throughput screening library design

-

Biomarker discovery using [platform]

-

Novel drug delivery systems

-

Translational research strategies

Content Response: Content should focus on case studies, potential applications, and forward-looking perspectives. Diagrams illustrating novel workflows or conceptual frameworks are valuable.

Problem-Solving & Troubleshooting

This intent is highly specific and arises when a researcher encounters a problem in their work. They are looking for solutions to unexpected results, technical failures, or experimental artifacts.

Keywords:

-

Troubleshooting [assay name]

-

High background in Western blot

-

[Cell line] contamination issues

-

PCR amplification failure

-

Unexpected side effects of [compound]

-

Data analysis artifact removal

-

How to resolve [specific error message]

-

Optimizing [experimental parameter]

Content Response: This requires the creation of detailed troubleshooting guides, FAQs, and flowcharts that help diagnose and solve common problems.

Table 2: Common Western Blot Troubleshooting Steps

| Issue | Potential Cause | Recommended Solution |

| No Signal | Inefficient protein transfer | Verify transfer with Ponceau S stain. |

| Primary antibody not effective | Test antibody with a positive control. | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Titrate primary and secondary antibodies. | |

| Non-specific Bands | Sample degradation | Use fresh samples and protease inhibitors. |

| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |

This technical guide provides an in-depth overview of the foundational and exploratory phases of drug discovery, tailored for researchers, scientists, and drug development professionals. It covers core concepts, experimental protocols, and data interpretation crucial for the preliminary investigation of new therapeutic candidates.

Foundational Keywords in Early Drug Discovery

The initial stages of drug discovery revolve around a set of key activities aimed at identifying and validating potential therapeutic interventions. The core terminology includes:

-

Target Identification: The process of identifying a biological target, such as a protein, gene, or signaling pathway, that is believed to play a causal role in a disease.[1] This often arises from basic research into the pathophysiology of a disease.

-

Target Validation: The critical process of demonstrating that modulating the identified target will have a therapeutic effect and an acceptable safety profile.[2][3] This step increases confidence in the link between the target and the disease.[1]

-

Hit Identification: Following target validation, this stage involves screening large libraries of chemical compounds to find "hits"—molecules that show the desired activity against the target.[1] High-throughput screening (HTS) is a common method for this.[4]

-

Lead Generation: The process of taking promising "hits" and optimizing their chemical structures to improve their potency, selectivity, and pharmacokinetic properties, turning them into "lead" compounds.

-

In Vitro Assays: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.[5] These are essential for initial screening and characterization of compounds.

-

Pharmacokinetics (PK): The study of what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[6]

-

Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.[6]

Quantitative Data in Exploratory Research

Quantitative data is paramount in early drug discovery to enable data-driven decisions. Key parameters include IC50/EC50 values and pharmacokinetic measurements.

Table 1: In Vitro Assay - Compound Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] It indicates how much of a drug is needed to inhibit a biological process by 50%.[7]

| Compound ID | Target Cell Line | Assay Type | IC50 (µM) |

| CX-001 | MCF-7 (Breast Cancer) | MTT Assay | 5.2 |

| CX-002 | MCF-7 (Breast Cancer) | MTT Assay | 12.8 |

| CX-003 | MCF-7 (Breast Cancer) | MTT Assay | 2.1 |

| AZ-015 | A549 (Lung Cancer) | CellTiter-Glo | 8.5 |

| AZ-016 | A549 (Lung Cancer) | CellTiter-Glo | 15.3 |

Table 2: Early-Phase Pharmacokinetic Parameters in a Rat Model

Pharmacokinetic studies are crucial for understanding how a potential drug is processed by an organism.[8]

| Compound ID | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |

| PB-101 | 10 | Oral | 1250 | 2 | 7500 | 4.5 |

| PB-102 | 10 | Oral | 850 | 4 | 6800 | 6.2 |

| PB-101 | 2 | IV | 2500 | 0.25 | 7800 | 4.3 |

| PB-102 | 2 | IV | 1800 | 0.25 | 7100 | 6.5 |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

T1/2: Half-life of the compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable early-stage drug discovery.

High-Throughput Screening (HTS) Protocol (General)

HTS allows for the rapid testing of large numbers of compounds to identify "hits".[9]

-

Assay Development: A robust and sensitive assay is developed that can measure the activity of the target in a multi-well plate format (e.g., 384- or 1536-well plates).

-

Library Preparation: A diverse library of chemical compounds is prepared in a format compatible with the automated screening system.

-

Automation Setup: A robotic system is configured to handle the addition of reagents, compounds, and cells to the microplates, as well as incubation and detection steps.[10]

-

Screening: The automated system performs the assay on the entire compound library.

-

Data Analysis: Data from the screen is analyzed to identify "hits" that meet predefined activity criteria. The Z'-factor is a statistical measure used to assess the quality of the HTS assay.[11]

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Addition: Add various concentrations of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Mutagenicity Assessment: Ames Test Protocol

The Ames test is a biological assay used to assess the mutagenic potential of chemical compounds.[12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[13]

-

Strain Preparation: Prepare cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).

-

Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.[13]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mixture (if used).

-

Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[12]

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental processes.

Caption: A simplified workflow of the early stages of drug discovery.

Caption: A logical workflow for the validation of a therapeutic target.

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. bmglabtech.com [bmglabtech.com]

- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodological and application-based aspects of rapamycin, a macrolide compound widely recognized for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR).[1] This document details its core mechanism of action, presents key experimental protocols, summarizes quantitative data, and provides visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FKBP12.[2] This rapamycin-FKBP12 complex then binds directly to the mTOR protein, specifically to the mTOR Complex 1 (mTORC1), leading to an allosteric inhibition of its kinase activity.[3][4] mTOR, a serine/threonine protein kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[2] Inhibition of mTORC1 disrupts the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[1] This inhibitory action is the foundation of rapamycin's immunosuppressive, anti-proliferative, and autophagy-inducing properties.[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical mTOR signaling pathway and the inhibitory action of rapamycin. Growth factors and nutrients typically activate the PI3K/AKT axis, which in turn activates mTORC1. Rapamycin, by binding to FKBP12 and subsequently mTORC1, blocks this downstream signaling cascade.

Caption: Rapamycin inhibits mTORC1 signaling.

Key Application: Induction of Autophagy

A primary application of rapamycin in research is the induction of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[5][6] By inhibiting mTORC1, which normally suppresses autophagy, rapamycin treatment can initiate this catabolic pathway.[5][7] This makes it an invaluable tool for studying the mechanisms and physiological roles of autophagy in various contexts, including aging, neurodegenerative diseases, and cancer.[5][6][8] A common method to assess autophagy is by monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a Western blot-based experiment to measure rapamycin-induced autophagy.

Caption: Workflow for Autophagy Analysis.

Quantitative Data Summary

The efficacy of rapamycin can be quantified through various assays. The tables below summarize representative data on its effects on cell proliferation and autophagy induction.

Table 1: Effect of Rapamycin on Cell Proliferation

| Cell Line | Rapamycin Concentration (nM) | Inhibition of Proliferation (%) | Reference |

| Nf1-deficient glioma cells | 0.75 | ~40% | [9] |

| Nf1-deficient glioma cells | 10 | ~75% | [9] |

| Oral Cancer (Ca9-22) | 10,000 (10 µM) | Significant Inhibition | [10] |

| Oral Cancer (Ca9-22) | 20,000 (20 µM) | Strong Inhibition | [10] |

Table 2: Effect of Rapamycin on Autophagy Marker LC3-II

| Cell Line | Rapamycin Concentration | Treatment Duration | Fold Increase in LC3-II/LC3-I Ratio | Reference |

| Human Neuroblastoma | Not Specified | 24h | ~2.5 | [7] |

| Glioblastoma (U87MG) | 10 nM | 24h | ~1.5 | [11] |

| hBM-MSCs | 500 nM | 24h | Significant Increase | [12] |

| Cortical Neurons | 2 µM | 2h | ~2.4 | [13] |

Detailed Experimental Protocol: Western Blot for Autophagy Markers

This protocol details the steps for assessing rapamycin-induced autophagy by detecting LC3-I to LC3-II conversion and p62 degradation via Western blot.

Materials:

-

Cell culture medium (e.g., DMEM) and supplements

-

Rapamycin (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-p62, Rabbit anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HeLa or U87MG) in 6-well plates to reach 70-80% confluency on the day of treatment.

-

Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[11] Some protocols may use concentrations up to 500 nM.[12]

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a 15% gel is recommended for resolving LC3-I and LC3-II).

-

Run the gel until the dye front reaches the bottom.

-

-

Western Blot Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.

-

Confirm successful transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. The ratio of LC3-II to LC3-I (or LC3-II to a loading control like GAPDH) is calculated to assess the level of autophagy. A decrease in p62 levels also indicates autophagic flux.[7]

-

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneonline.com [geneonline.com]

- 6. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stemcell.com [stemcell.com]

- 9. Interpreting Mammalian Target of Rapamycin and Cell Growth Inhibition in a Genetically-Engineered Mouse Model of Nf1-Deficient Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Technical Guide to Troubleshooting and Optimization of Paclitaxel Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of common challenges, process improvements, and method refinements for experiments involving Paclitaxel. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development. The information presented here is based on a comprehensive review of established experimental protocols and troubleshooting literature.

Core Challenges in Paclitaxel Research

Paclitaxel, a widely used chemotherapeutic agent, presents unique challenges in experimental settings primarily due to its low aqueous solubility and complex mechanisms of action and resistance.[1] Key areas requiring careful consideration include solubility and stability, experimental design for cytotoxicity assays, and understanding the mechanisms of cellular resistance.

Solubility and Stability

A primary hurdle in working with Paclitaxel is its poor water solubility.[2] This characteristic can lead to precipitation in aqueous media, affecting the accuracy and reproducibility of experimental results.[2][3]

Troubleshooting Poor Solubility:

-

Solvent Selection: Paclitaxel is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[4] For injectable formulations, excipients like Cremophor EL and ethanol have been traditionally used, although they can introduce their own toxicities.[2]

-

Formulation Strategies: Advanced formulations such as liposomes, polymeric micelles, and nanoparticles have been developed to enhance solubility and stability.[5] The addition of polyethylene glycol (PEG) 400 has been shown to significantly increase solubility.[2][5]

-

pH Adjustment: Paclitaxel's stability is pH-dependent, with the slowest degradation rate observed in the pH range of 3-5.[2][3] The use of citric acid can help maintain an optimal pH and improve stability.[2][3]

Optimization of Stability:

-

Storage: Paclitaxel stock solutions, typically dissolved in DMSO, should be stored at -80°C and protected from light to prevent degradation.[4]

-

Working Solutions: Fresh dilutions in serum-free media are recommended for each experiment to ensure consistent concentrations.[4]

| Solvent/Excipient | Achieved Paclitaxel Solubility | Reference |

| PEG 400 (75% v/v in water) | Up to 16 mg/mL | [5] |

| PEG 400 (5% v/v) in liposome hydration medium | Up to 3.39 mg/mL | [5] |

| Triacetin (50%) in emulsion | Up to 75 mg/mL (Note: toxic for IV) | [5] |

| Ethanol | Higher than aqueous solubility | [2][3] |

| PEG 400-ethanol mixture | Highest stability observed | [2][3] |

Cytotoxicity and Cell Viability Assays

Assessing the cytotoxic effects of Paclitaxel requires careful optimization of concentration and exposure time, as its efficacy is both time and concentration-dependent.[6]

Troubleshooting Inconsistent Assay Results:

-

Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final readout.

-

Drug Concentration Range: A wide range of concentrations should be tested to determine the IC50 value accurately. For some cell lines, this can range from nanomolar to micromolar concentrations.[7]

-

Exposure Duration: The duration of Paclitaxel treatment (e.g., 24, 48, 72 hours) can dramatically alter the observed cytotoxicity and should be optimized for the specific cell line and experimental question.[8]

Optimization of Cytotoxicity Protocols:

-

Sequential Treatment: Timed, sequential treatments with Paclitaxel, based on the cell cycle characteristics of the specific cell line, can significantly improve its cytotoxic effectiveness.[9]

-

3D Spheroid Models: For a more clinically relevant model, consider using 3D spheroids, which can better mimic the tumor microenvironment.[10]

| Assay Type | Key Optimization Parameter | Common Application | Reference |

| MTT Assay | Incubation time, cell density | Cell Viability | [8] |

| LDH Assay | Supernatant collection time | Cytotoxicity | [4][8] |

| BrdU Assay | Labeling and detection timing | Cell Proliferation | [8] |

| Propidium Iodide (PI) Staining | Fixation and staining protocol | Cell Cycle Analysis, Apoptosis | [8][9] |

Understanding and Overcoming Paclitaxel Resistance

A significant challenge in the clinical use and in vitro study of Paclitaxel is the development of cellular resistance.[6] Understanding the underlying mechanisms is crucial for developing strategies to overcome it.

The primary mechanism of action for Paclitaxel is the stabilization of microtubules, which leads to arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[11][12] However, cancer cells can develop resistance through various mechanisms.

Key Mechanisms of Paclitaxel Resistance:

-

Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, actively pumps Paclitaxel out of the cell, reducing its intracellular concentration.[13]

-

Alterations in Microtubule Structure: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can alter the binding site of Paclitaxel, rendering it less effective.[6][13]

-

Changes in Apoptotic Pathways: Reduced function of key apoptosis-regulating proteins like Bcl-2 and p53 can make cells less susceptible to Paclitaxel-induced cell death.[6][11]

-

Activation of Survival Pathways: The cellular stress induced by Paclitaxel can activate pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK, which can counteract the drug's apoptotic effects.[13]

Signaling Pathway of Paclitaxel Action and Resistance

Caption: Paclitaxel's mechanism of action and key resistance pathways.

Detailed Experimental Protocols

Preparation of Paclitaxel Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of Paclitaxel and dilute it to working concentrations for cell culture experiments.

Materials:

-

Paclitaxel powder (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Serum-free cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes and pipette tips

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

In a sterile environment (e.g., a biosafety cabinet), weigh out the appropriate amount of Paclitaxel powder.

-

Dissolve the powder in the required volume of DMSO to achieve a 10 mM concentration. For example, for Paclitaxel with a molecular weight of 853.9 g/mol , dissolve 8.54 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C, protected from light.[4]

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the Paclitaxel stock solution at room temperature.

-

Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 0.1 µM, 0.01 µM).[4]

-

It is critical to add the Paclitaxel/DMSO solution to the medium and mix immediately to prevent precipitation.

-

Ensure the final concentration of DMSO in the cell culture wells is less than 0.1% to avoid solvent-induced cytotoxicity.[4]

-

Use the working solutions immediately after preparation.

-

Cell Viability (MTT) Assay

Objective: To determine the effect of Paclitaxel on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Paclitaxel working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

-

-

Paclitaxel Treatment:

-

After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of Paclitaxel. Include a vehicle control (medium with the same final concentration of DMSO as the highest Paclitaxel concentration) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium containing MTT.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control wells.

-

Plot the results to determine the IC50 value (the concentration of Paclitaxel that inhibits 50% of cell growth).

-

Experimental Workflow for Paclitaxel Cytotoxicity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization, Characterization and in vivo Evaluation of Paclitaxel-Loaded Folate-Conjugated Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Water solubilization of paclitaxel using polypeptides for cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00800E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Netivudine: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netivudine, a synthetic pyrimidine nucleoside analogue, has demonstrated potent antiviral activity, primarily against the Varicella-Zoster Virus (VZV). This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a therapeutic agent.

Chemical Structure and Identification

This compound, chemically known as 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione, is a structural analogue of the natural nucleoside uridine.[1] The key structural feature is the presence of a propynyl group at the C5 position of the pyrimidine ring, which is crucial for its antiviral activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| CAS Number | 84558-93-0 |

| Canonical SMILES | CC#CC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HO |

| InChI | InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1 |

| InChIKey | QLOCVMVCRJOTTM-SDNRWEOFSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point (°C) | Not available. For the related compound Zidovudine, the melting point ranges from 118.70 to 122.87°C.[2] | - |

| Boiling Point (°C) | Not available. | - |

| Aqueous Solubility | Not available. Generally determined experimentally via kinetic or thermodynamic methods.[3][4] | - |

| pKa (strongest acidic) | 9.44 (Predicted) | DrugBank |

| pKa (strongest basic) | -3 (Predicted) | DrugBank |

| XLogP3 | -1.2 | PubChem[1] |

| Polar Surface Area | 119 Ų | PubChem[1] |

| Rotatable Bond Count | 3 | DrugBank |

| Hydrogen Bond Donors | 4 | DrugBank |

| Hydrogen Bond Acceptors | 6 | DrugBank |

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the replication of Varicella-Zoster Virus.[5] As a nucleoside analogue, its mechanism of action is dependent on intracellular phosphorylation to its active triphosphate form. This process is a common mechanism for many antiviral nucleoside analogues.[6][7]

The proposed mechanism involves a multi-step process:

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Cellular kinases, likely including thymidine kinase, sequentially phosphorylate this compound to its monophosphate (NMP), diphosphate (NDP), and finally to the active triphosphate (NTP) form.[8][9]

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural substrate, deoxyuridine triphosphate (dUTP), and is incorporated into the growing viral DNA chain.[10]

-

Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the arabinofuranosyl sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus halting viral replication.[9]

Metabolism and Pharmacokinetics

The primary metabolite of this compound is 5-(1-propynyl)uracil (5-PU). Pharmacokinetic studies have been conducted to understand the absorption, distribution, and elimination of this compound and its main metabolite.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers | Renal Impairment Patients |

| Elimination Half-life (t½) | ~15 hours | ~60 hours |

| Plasma Clearance | Significantly higher | Significantly lower |

| Area Under the Curve (AUC) | - | 3-4 times higher |

| Volume of Distribution (Vd) | ~1.24 L/kg | Not significantly different |

Data compiled from a study involving a single oral 200 mg dose.

The metabolism of this compound to 5-PU is a key step in its clearance. The significantly longer half-life and increased AUC in patients with renal impairment suggest that the kidneys play a major role in the elimination of both this compound and its metabolite.

References

- 1. This compound | C12H14N2O6 | CID 55281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. Aqueous Solubility Assay | Bienta [bienta.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Netivudine (5-Propynylarabinofuranosyluracil): A Technical Guide to its Core Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netivudine, also known as 5-Propynylarabinofuranosyluracil, is a potent nucleoside analogue with significant antiviral activity, primarily against Varicella-Zoster Virus (VZV). As a pyrimidine nucleoside, its mechanism of action centers on the inhibition of viral DNA synthesis. This technical guide provides an in-depth overview of the fundamental basic research on this compound, encompassing its mechanism of action, antiviral activity, and pharmacokinetic profile. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action

This compound exerts its antiviral effect by acting as a competitive inhibitor of viral DNA polymerase.[1] Being a nucleoside analogue, it requires intracellular phosphorylation to its active triphosphate form. This process is initiated by viral and cellular kinases.

Cellular Uptake and Phosphorylation Pathway

The precise cellular uptake mechanism of this compound has not been fully elucidated but is presumed to involve nucleoside transporters. Following entry into the host cell, this compound undergoes a three-step phosphorylation process to become the active antiviral agent, this compound triphosphate. This pathway is catalyzed by a series of host and viral kinases:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate. This initial step is a critical determinant of its selective antiviral activity, as it is preferentially catalyzed by viral thymidine kinase (TK).

-

Diphosphorylation: Cellular kinases then further phosphorylate the monophosphate form to this compound diphosphate.

-

Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active this compound triphosphate.

The triphosphate metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to chain termination, thus halting viral DNA replication.

Antiviral Activity

This compound has demonstrated potent and selective activity against Varicella-Zoster Virus (VZV). Its efficacy against other herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Cytomegalovirus (CMV), is less pronounced.

In Vitro Antiviral Potency

The antiviral activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50) in cell culture assays.

| Virus | Cell Line | IC50 (µM) | Reference |

| Varicella-Zoster Virus | Various | 1 - 2 | [1] |

Further research is needed to establish definitive IC50 values for HSV-1, HSV-2, and CMV.

Cytotoxicity

The cytotoxic potential of this compound is assessed by determining the 50% cytotoxic concentration (CC50) in various cell lines. A high therapeutic index (CC50/IC50) is indicative of a favorable safety profile.

| Cell Line | CC50 (µM) |

| Data Not Available | Data Not Available |

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in healthy volunteers, patients with shingles, and individuals with renal impairment.

Pharmacokinetic Parameters in Different Populations

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration.

Table 1: Single Dose Pharmacokinetics of this compound (200 mg) in Healthy Volunteers and Patients with Renal Impairment [2]

| Parameter | Healthy Volunteers (n=12) | Renal Impairment (n=12) |

| Cmax (ng/mL) | Data Not Specified | Data Not Specified |

| Tmax (h) | Data Not Specified | Data Not Specified |

| AUC (ng·h/mL) | Data Not Specified | 3-4 times higher |

| Elimination Half-life (h) | ~15 | ~60 |

| Plasma Clearance (mL/min) | Significantly Reduced | Significantly Reduced |

| Renal Clearance (mL/min) | Significantly Reduced | Significantly Reduced |

Table 2: Multiple Dose Pharmacokinetics of this compound in Healthy Elderly Volunteers and Patients with Shingles [3]

| Dose (mg, twice daily) | Population | Cmax (ng/mL) | Elimination Half-life (h) |

| 50 | Healthy Elderly | Proportional to dose | 14 - 20 |

| 100 | Healthy Elderly | Proportional to dose | 14 - 20 |

| 200 | Healthy Elderly | Proportional to dose | 14 - 20 |

| 50 | Patients with Shingles | Proportional to dose | 14 - 20 |

| 100 | Patients with Shingles | Proportional to dose | 14 - 20 |

| 200 | Patients with Shingles | Proportional to dose | 14 - 20 |

Note: Steady-state concentrations were reported to be 15-25% lower than expected from single-dose data, likely due to decreased absorption with food.[3]

Experimental Protocols

Plaque Reduction Assay for VZV Antiviral Testing

This assay is a standard method for determining the in vitro antiviral activity of a compound against VZV.

Methodology:

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and cultured until a confluent monolayer is formed.

-

Virus Inoculation: The cell monolayers are infected with a stock of VZV at a multiplicity of infection (MOI) that yields a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 5-7 days to allow for the formation of viral plaques.

-

Plaque Visualization and Counting: The cell monolayers are fixed with methanol and stained with crystal violet. The number of plaques in each well is then counted.

-

Data Analysis: The percentage of plaque inhibition is calculated for each concentration of this compound relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of this compound on the activity of viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant VZV DNA polymerase is purified. A synthetic DNA template-primer is used as the substrate.

-

Reaction Setup: The assay is performed in a reaction buffer containing the purified enzyme, template-primer, a mixture of dNTPs (dATP, dCTP, dGTP, and radiolabeled dTTP), and varying concentrations of this compound triphosphate.

-

Reaction and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped at various time points by the addition of EDTA.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dTTP into the acid-precipitable DNA.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as the Lineweaver-Burk plot.

Conclusion

This compound is a potent antiviral agent against VZV, functioning as a nucleoside analogue that inhibits viral DNA polymerase. Its favorable pharmacokinetic profile and high in vitro potency underscore its therapeutic potential. This technical guide provides a foundational understanding of the basic research that has been conducted on this compound. Further research is warranted to fully elucidate its activity against other herpesviruses, to detail its cytotoxicity profile, and to explore its clinical applications more broadly. The provided experimental protocols offer a starting point for researchers aiming to further investigate the properties of this promising antiviral compound.

References

In Vitro Antiviral Activity of Netivudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netivudine, also known as BW882C87, is a nucleoside analogue that has demonstrated potent in vitro antiviral activity, particularly against Varicella-Zoster Virus (VZV). As a member of the bicyclic pyrimidine nucleoside analogues (BCNAs), its mechanism of action is rooted in the selective inhibition of viral DNA synthesis. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its efficacy, the experimental protocols used for its evaluation, and its molecular mechanism of action.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound has been primarily characterized against Varicella-Zoster Virus. The following tables summarize the 50% effective concentration (EC50) values obtained from various studies. It is important to note that specific in vitro efficacy data for this compound against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) is not extensively reported in the available literature.

Table 1: In Vitro Antiviral Activity of this compound (as Bicyclic Furano Pyrimidine Nucleosides) against Clinical VZV Isolates

| Compound Reference | Mean EC50 (µM) ± SD |

| Cf 1742 | 0.00083 ± 0.00058 |

| Cf 1743 | 0.00043 ± 0.00039 |

Data extracted from studies on bicyclic furano pyrimidine nucleosides, where Cf 1742 and Cf 1743 represent compounds structurally related to or inclusive of this compound.

Experimental Protocols

The primary method for determining the in vitro antiviral activity of compounds like this compound against herpesviruses is the Plaque Reduction Assay (PRA).

Plaque Reduction Assay (PRA) for VZV Susceptibility Testing

Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: Human embryonic lung (HEL) fibroblasts or Vero cells are seeded in 6- or 12-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 100 plaque-forming units [PFU] per well).

-

Drug Treatment: After a viral adsorption period (typically 1-2 hours), the inoculum is removed, and the cells are overlaid with a medium (often containing 0.5% agarose or methylcellulose) containing serial dilutions of this compound. A drug-free control is included.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 5-7 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The plaques, which are clear zones of infected and lysed cells, are then counted for each drug concentration and the control.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration relative to the control. The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and analyzing the dose-response curve.

Plaque Reduction Assay Workflow for Antiviral Susceptibility Testing.

Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound, as a nucleoside analogue, exerts its antiviral effect by targeting the viral DNA polymerase, a key enzyme in viral replication.

Cellular Activation and Signaling Pathway

For this compound to become active, it must first be phosphorylated within the host cell to its triphosphate form. This process is a critical step in its mechanism of action.

-

Cellular Uptake: this compound enters the host cell.

-

Initial Phosphorylation: The first phosphorylation step is catalyzed by a virally encoded enzyme, thymidine kinase (TK) in the case of herpesviruses. This step is crucial for the selectivity of the drug, as viral TK is much more efficient at phosphorylating this compound than the host cell's TK.

-

Subsequent Phosphorylations: Cellular kinases then catalyze the subsequent phosphorylation steps, converting this compound monophosphate to this compound diphosphate and finally to the active this compound triphosphate.

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. It is incorporated into the growing viral DNA chain.

-

Chain Termination: Upon incorporation, the structure of this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus inhibiting viral replication.

Activation pathway and mechanism of action of this compound.

Conclusion

This compound is a potent in vitro inhibitor of Varicella-Zoster Virus, acting through a well-defined mechanism of selective inhibition of viral DNA synthesis. Its activation is dependent on the viral thymidine kinase, which contributes to its specificity. While its activity against VZV is well-documented, further research is required to fully elucidate its in vitro efficacy against other herpesviruses such as HSV-1 and HSV-2. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further preclinical and clinical evaluation of this compound as a therapeutic agent for VZV infections.

Netivudine's Strategic Strike Against Varicella-Zoster Virus: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – In the intricate battle between antiviral therapeutics and viral replication, the nucleoside analogue Netivudine emerges as a highly potent and selective inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. A comprehensive analysis of its mechanism of action reveals a targeted approach, exploiting the virus's own enzymatic machinery to halt its proliferation. This in-depth guide, tailored for researchers, scientists, and drug development professionals, dissects the core of this compound's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

The Core Target: VZV DNA Polymerase

This compound, a 1-β-D-arabinofuranosyl-5-prop-1-ynyluracil, operates as a prodrug, requiring intracellular activation to exert its antiviral effect. The lynchpin of its selectivity lies in the initial phosphorylation step, which is preferentially catalyzed by the VZV-encoded thymidine kinase (TK). This viral enzyme recognizes this compound as a substrate, converting it into this compound monophosphate. Cellular kinases then further phosphorylate the monophosphate to its active triphosphate form.

The ultimate target of this compound's active metabolite, this compound triphosphate, is the VZV DNA polymerase. By mimicking the natural substrate, deoxythymidine triphosphate (dTTP), this compound triphosphate competitively inhibits the viral DNA polymerase, effectively terminating the elongation of the viral DNA chain and bringing viral replication to a standstill. The high affinity of this compound triphosphate for the viral DNA polymerase over host cellular DNA polymerases contributes significantly to its favorable safety profile.

Quantitative Analysis of Antiviral Activity

The potency and selectivity of this compound against VZV have been quantified through various in vitro assays. The following table summarizes key data points, offering a comparative perspective on its efficacy.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 (50% Effective Concentration) | ~0.001 µM | Human Embryonic Lung (HEL) Fibroblasts | Various clinical and laboratory strains | [1][2] |

| CC50 (50% Cytotoxic Concentration) | >100 µM | Human Embryonic Lung (HEL) Fibroblasts | N/A | [1][2] |

| Selectivity Index (CC50/EC50) | >100,000 | N/A | N/A | [1][2] |

Elucidating the Mechanism: Key Experimental Protocols

The determination of this compound's antiviral properties and its mechanism of action relies on a series of well-established experimental protocols.

Plaque Reduction Assay for Antiviral Activity (EC50)

This assay is fundamental to quantifying the inhibitory effect of an antiviral compound on viral replication.

Methodology:

-

Cell Culture: Confluent monolayers of human embryonic lung (HEL) fibroblasts are prepared in multi-well plates.

-

Virus Inoculation: Cells are infected with a standardized amount of VZV, typically aiming for 20-30 plaque-forming units (PFU) per well.

-

Compound Application: Serial dilutions of this compound are added to the infected cell cultures.

-

Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques, typically 5-7 days.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 value.

Cytotoxicity Assay (CC50)

To assess the potential toxicity of the compound on host cells, a cytotoxicity assay is performed in parallel.

Methodology:

-

Cell Culture: HEL fibroblasts are seeded in multi-well plates.

-

Compound Application: Serial dilutions of this compound are added to the uninfected cells.

-

Incubation: The plates are incubated for the same duration as the plaque reduction assay.

-

Viability Assessment: Cell viability is measured using methods such as the MTT or neutral red uptake assays, which quantify metabolic activity or cell membrane integrity, respectively.

-

CC50 Calculation: The concentration of this compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50 value.

Enzyme Kinetics of VZV Thymidine Kinase

Understanding the efficiency of the initial phosphorylation step is crucial. This is achieved by studying the enzyme kinetics of VZV TK with this compound as a substrate.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant VZV thymidine kinase is purified. Radiolabeled or fluorescently labeled this compound is used as the substrate, along with ATP as the phosphate donor.

-

Reaction Incubation: The enzyme, this compound, and ATP are incubated in a suitable buffer at an optimal temperature.

-

Product Separation: The phosphorylated product (this compound monophosphate) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification and Kinetic Analysis: The amount of product formed over time at various substrate concentrations is measured. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, is calculated to determine the affinity of VZV TK for this compound.

Inhibition of VZV DNA Polymerase

The direct inhibitory effect of the active metabolite on the viral DNA polymerase is quantified through an in vitro inhibition assay.

Methodology:

-

Enzyme and Template-Primer Preparation: Purified recombinant VZV DNA polymerase is used. A synthetic DNA template-primer is designed to mimic a segment of the viral genome.

-

Reaction Mixture: The assay includes the enzyme, template-primer, a mixture of the four deoxyribonucleoside triphosphates (dNTPs, one of which is radiolabeled), and varying concentrations of this compound triphosphate.

-

Reaction and Termination: The reaction is initiated and allowed to proceed for a specific time before being stopped.

-

Product Analysis: The incorporation of the radiolabeled dNTP into the newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting.

-

Ki Determination: The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor concentrations. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of its potency.

Visualizing the Molecular Strategy

To further illuminate the intricate processes involved in this compound's mechanism of action, the following diagrams, generated using the DOT language, provide a clear visual representation.

Mechanisms of Resistance

As with many antiviral agents, the emergence of drug-resistant VZV strains is a potential concern, particularly in immunocompromised patients undergoing long-term therapy. Resistance to this compound, and other nucleoside analogues, is primarily associated with mutations in the viral genes encoding for thymidine kinase (TK) or DNA polymerase.[2][3][4]

-

Thymidine Kinase Mutations: Alterations in the VZV TK gene can lead to a deficiency or a complete loss of TK activity, preventing the initial and crucial phosphorylation of this compound.[3][5][6] This is the most common mechanism of resistance. Specific mutations can also alter the substrate specificity of the enzyme, reducing its ability to phosphorylate this compound while potentially retaining its function for natural substrates.[3][7][8]

-

DNA Polymerase Mutations: Less frequently, mutations can arise in the VZV DNA polymerase gene.[2][3] These mutations can alter the enzyme's active site, reducing the binding affinity of this compound triphosphate and thus diminishing its inhibitory effect.[9]

The ongoing surveillance and characterization of such resistance mutations are critical for the continued effective clinical use of this compound and for the development of next-generation anti-VZV therapies.

References

- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro-Selected Drug-Resistant Varicella-Zoster Virus Mutants in the Thymidine Kinase and DNA Polymerase Genes Yield Novel Phenotype-Genotype Associations and Highlight Differences between Antiherpesvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug resistance of clinical varicella-zoster virus strains confirmed by recombinant thymidine kinase expression and by targeted resistance mutagenesis of a cloned wild-type isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic polymorphism of thymidine kinase (TK) and DNA polymerase (pol) of clinical varicella-zoster virus (VZV) isolates collected over three decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutant varicella-zoster virus thymidine kinase: correlation of clinical resistance and enzyme impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the DNA polymerase gene of varicella-zoster viruses resistant to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Netivudine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netivudine, a nucleoside analogue, has demonstrated significant potency against the Varicella Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this compound, drawing from available preclinical and clinical data. The information is presented to support further research and development of this antiviral compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers, elderly patients, and individuals with renal impairment. The drug is orally administered and is metabolized to its main metabolite, 5-(1-propynyl)uracil (5-PU).

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, 5-PU.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers and Patients with Renal Failure

| Parameter | Healthy Volunteers | Patients with Renal Failure |

| Dose | 200 mg (single oral dose) | 200 mg (single oral dose) |

| Tmax (h) | Not significantly different | Not significantly different |

| Cmax | Not significantly different | Not significantly different |

| AUC | Normal | 3 to 4 times higher |